The Alkaloid 2-hydroxy-1-methoxyaporphine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
The Alkaloid 2-hydroxy-1-methoxyaporphine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-1-methoxyaporphine is a naturally occurring aporphine (B1220529) alkaloid that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the vast class of isoquinoline (B145761) alkaloids, it is found in select plant species and is a key active component in some traditional medicines.[1] This technical guide provides a comprehensive overview of the known natural sources of 2-hydroxy-1-methoxyaporphine, detailed protocols for its extraction and isolation, and an exploration of its biological activities with a focus on the underlying signaling pathways.
Natural Sources
The primary and most well-documented natural source of 2-hydroxy-1-methoxyaporphine is the lotus (B1177795) plant, Nelumbo nucifera Gaertn., a member of the Nymphaeaceae family.[1] It is one of the main aporphine alkaloids found in the leaves of this plant. While Nelumbo nucifera is the principal source, other plant families known for producing a wide array of aporphine alkaloids, such as Annonaceae and Menispermaceae, may also contain this specific compound, though further phytochemical investigations are required for confirmation.
Quantitative Data on Isolation
The yield of 2-hydroxy-1-methoxyaporphine can vary depending on the plant material and the extraction and purification methods employed. A notable study utilizing high-speed counter-current chromatography (HSCCC) for purification from the crude extract of Nelumbo nucifera leaves provides specific quantitative data, which is summarized in the table below.
| Parameter | Value | Reference |
| Starting Material | Crude alkaloid extract from Nelumbo nucifera leaves | [2] |
| Amount of Crude Extract | 100 mg | [2] |
| Yield of 2-hydroxy-1-methoxyaporphine | 6.3 mg | [2] |
| Purity | 95.1% | [2] |
Experimental Protocols
The following sections detail the methodologies for the extraction and isolation of 2-hydroxy-1-methoxyaporphine from its primary natural source, Nelumbo nucifera leaves.
I. Preparation of Crude Alkaloid Extract from Nelumbo nucifera Leaves
This protocol outlines the initial extraction of total alkaloids from the dried plant material.
Materials and Reagents:
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Dried and pulverized leaves of Nelumbo nucifera
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0.1 mol/L Hydrochloric acid (HCl)
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0.1 mol/L Sodium hydroxide (B78521) (NaOH)
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Filter paper
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Ultrasonic bath
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Rotary evaporator
Procedure:
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Extraction: Weigh 300 g of pulverized Nelumbo nucifera leaves and place them in a suitable vessel. Add 3000 mL of 0.1 mol/L HCl and subject the mixture to ultrasonication at 40,000 Hz for 20 minutes. Repeat this extraction process three times.
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Filtration: Combine all the extracts and filter through filter paper to remove solid plant material.
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Basification and Precipitation: To the filtered solution, add 0.1 mol/L NaOH dropwise while stirring until the pH of the solution reaches 8.5. This will cause the alkaloids to precipitate.
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Collection and Drying: Filter the solution to collect the precipitated crude alkaloids. The resulting solution is then evaporated to dryness under reduced pressure at 60°C. This yields the crude alkaloid extract for subsequent purification. From 300g of dried leaves, approximately 2.1 g of crude alkaloid extract can be obtained.
II. Purification of 2-hydroxy-1-methoxyaporphine using High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the purification of 2-hydroxy-1-methoxyaporphine from the crude alkaloid extract.
Instrumentation and Reagents:
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High-Speed Counter-Current Chromatography (HSCCC) instrument
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Two-phase solvent system: n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v)
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Crude alkaloid extract from Nelumbo nucifera leaves
Procedure:
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Preparation of the Two-Phase Solvent System: Prepare the solvent system by mixing n-hexane, ethyl acetate, methanol, acetonitrile, and water in the specified volume ratios. The mixture should be thoroughly shaken and allowed to separate into two distinct phases in a separatory funnel at room temperature. The two phases are then separated for use in the HSCCC.
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HSCCC System Preparation: The multilayer coil column of the HSCCC is first entirely filled with the upper phase (stationary phase). The apparatus is then rotated at an appropriate speed while the lower phase (mobile phase) is pumped into the head end of the column.
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Sample Injection and Elution: Once hydrodynamic equilibrium is established, a 100 mg sample of the crude alkaloid extract, dissolved in a suitable volume of the biphasic solvent mixture, is injected into the column. The mobile phase is then continuously pumped through the column at a specific flow rate.
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Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored (e.g., by UV detection) and collected into fractions. The fractions containing the purified 2-hydroxy-1-methoxyaporphine are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
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Isolation and Characterization: The fractions containing the target compound are combined and the solvent is evaporated to yield purified 2-hydroxy-1-methoxyaporphine. The structure and purity of the isolated compound can be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Signaling Pathways
2-hydroxy-1-methoxyaporphine has been reported to possess several pharmacological activities, most notably anti-diabetic effects.[2] While direct and extensive studies on its mechanisms of action are still emerging, research on the closely related and co-occurring alkaloid, nuciferine, provides significant insights into the potential signaling pathways involved. Furthermore, preliminary studies on 2-hydroxy-1-methoxyaporphine suggest its involvement in the AMPK signaling pathway for glucose consumption.[3]
Proposed Anti-Diabetic Signaling Pathway
Based on studies of related aporphine alkaloids and initial findings for 2-hydroxy-1-methoxyaporphine, a plausible mechanism for its anti-diabetic effect involves the activation of the AMP-activated protein kinase (AMPK) pathway and modulation of the PI3K/Akt/mTOR signaling cascade.
